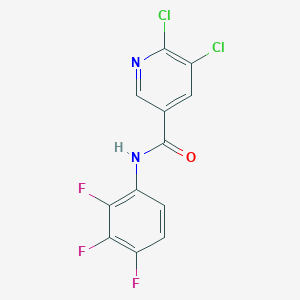
5,6-dichloro-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-dichloro-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide is a chemical compound . It is a fluorinated heterocyclic building block used in chemical synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-dichloro-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide include its molecular formula C12H5Cl2F3N2O and molecular weight 321.0821096 .Scientific Research Applications
Polyamide Synthesis
Compounds with pyridine moieties, such as those related to the query compound, have been utilized in the synthesis of new polyamides. For example, Faghihi and Mozaffari (2008) synthesized a series of novel polyamides containing pyridyl moiety in the main chain, demonstrating the application of pyridine derivatives in creating materials with desirable thermal and solubility properties (Faghihi & Mozaffari, 2008).
Antimicrobial Activity
Pyridine derivatives have also been explored for their antimicrobial activity. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, investigating their in vitro antimicrobial activities. This highlights the potential of pyridine carboxamide derivatives in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Gas Separation Applications
In the field of materials science, pyridine and its derivatives have been incorporated into polymers for gas separation applications. Fang, Kita, and Okamoto (2000) successfully prepared a series of wholly aromatic hyperbranched polyimides using pyridine-based monomers, demonstrating the utility of pyridine derivatives in enhancing the properties of polymers for specific industrial applications (Fang, Kita, & Okamoto, 2000).
Antitubercular and Antibacterial Activities
Another significant application is in the development of drugs for infectious diseases. Bodige et al. (2020) synthesized carboxamide derivatives and screened them for antitubercular and antibacterial activities, indicating the role of pyridine carboxamides in pharmaceutical research aimed at combating infectious diseases (Bodige et al., 2020).
properties
IUPAC Name |
5,6-dichloro-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2F3N2O/c13-6-3-5(4-18-11(6)14)12(20)19-8-2-1-7(15)9(16)10(8)17/h1-4H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPUBIVRZFOQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-(2-oxopiperidin-3-yl)prop-2-enamide](/img/structure/B2823936.png)
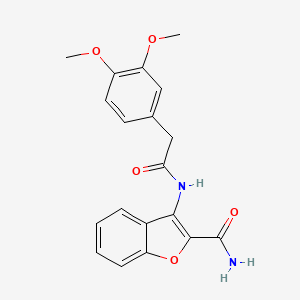
![4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2823940.png)
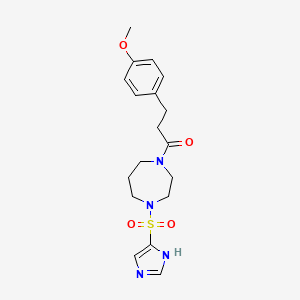
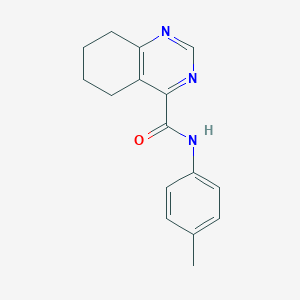
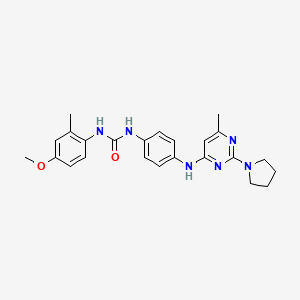
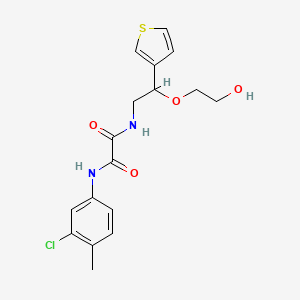
![1-[4-(3-Chlorophenyl)piperazino]-3-(1-naphthyl)-2-propen-1-one](/img/structure/B2823945.png)
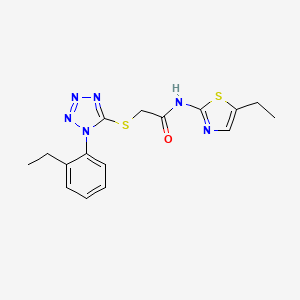
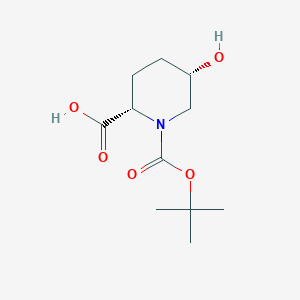
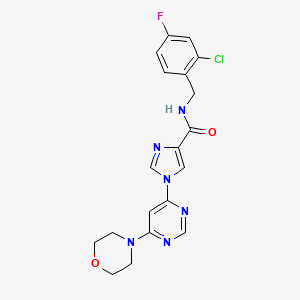
![Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2823954.png)
![8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B2823956.png)
![3-(4-Chlorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2823958.png)